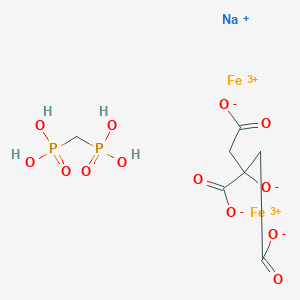

Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El citrato de pirofosfato férrico es un compuesto de hierro soluble que se utiliza principalmente como producto de reemplazo de hierro. Es particularmente importante para mantener los niveles de hemoglobina en pacientes que se someten a hemodiálisis. El compuesto es una sal de hierro compleja donde el ion férrico está fuertemente complejado por pirofosfato y citrato, lo que lo hace altamente soluble en agua y adecuado para aplicaciones farmacéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El citrato de pirofosfato férrico se puede sintetizar haciendo reaccionar sulfato férrico con citrato disódico y pirofosfato tetrasódico. La reacción generalmente implica disolver sulfato férrico en agua, seguido de la adición gota a gota de una solución que contiene citrato disódico y pirofosfato tetrasódico. El pH de la solución se mantiene alrededor de 6.31 .

Métodos de Producción Industrial: En entornos industriales, la preparación implica disolver pirofosfato férrico en ácido cítrico en agua para inyección, ajustar el pH a 4.0-5.5 y agitar a una temperatura de 40°C-60°C. Luego, la solución se descarbonata, filtra, esteriliza y envasa .

Análisis De Reacciones Químicas

Tipos de Reacciones: El citrato de pirofosfato férrico experimenta varias reacciones químicas, que incluyen:

Complejación: El ion férrico forma complejos fuertes con pirofosfato y citrato, lo que estabiliza el compuesto en solución.

Reactivos y Condiciones Comunes:

Reacciones de Oxidación: Generalmente involucran agentes oxidantes como el peróxido de hidrógeno.

Reacciones de Complejación: Implican reactivos como el citrato disódico y el pirofosfato tetrasódico en condiciones de pH controladas.

Productos Principales:

Oxidación: Radicales libres y lípidos oxidados.

Complejación: Complejos estables de citrato de pirofosfato férrico.

Aplicaciones Científicas De Investigación

El citrato de pirofosfato férrico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran complejos de hierro.

Medicina: Aprobado para la administración parenteral para tratar la anemia por deficiencia de hierro en pacientes que se someten a hemodiálisis.

Industria: Se utiliza en la formulación de suplementos de hierro y terapias intravenosas con hierro.

Mecanismo De Acción

El citrato de pirofosfato férrico ejerce sus efectos al entregar hierro directamente a la transferrina, la proteína fijadora de hierro en el plasma. El compuesto forma un complejo con la transferrina, lo que permite el transporte eficiente del hierro a las células precursoras eritroides, donde se incorpora a la hemoglobina . Este mecanismo reduce el riesgo de estrés oxidativo e inflamación inducidos por el hierro libre .

Compuestos Similares:

Pirofosfato Férrico: Otro producto de reemplazo de hierro con aplicaciones similares pero diferentes propiedades de solubilidad y biodisponibilidad.

Citrato Férrico: Utilizado para propósitos similares, pero tiene una estructura química y farmacocinética diferentes.

Unicidad: El citrato de pirofosfato férrico es único debido a su alta solubilidad en agua, su naturaleza no coloidal y su capacidad para transferir hierro directamente a la transferrina sin la necesidad de procesamiento por macrófagos. Esto reduce el riesgo de anafilaxis y estrés oxidativo en comparación con otras formulaciones intravenosas de hierro .

Comparación Con Compuestos Similares

Ferric Pyrophosphate: Another iron replacement product with similar applications but different solubility and bioavailability properties.

Ferric Citrate: Used for similar purposes but has a different chemical structure and pharmacokinetics.

Uniqueness: Ferric pyrophosphate citrate is unique due to its high water solubility, non-colloidal nature, and ability to directly transfer iron to transferrin without the need for macrophage processing. This reduces the risk of anaphylaxis and oxidative stress compared to other intravenous iron formulations .

Propiedades

Key on ui mechanism of action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |

|---|---|

Número CAS |

1332-96-3 |

Fórmula molecular |

C18H24Fe4O42P6 |

Peso molecular |

1321.6 g/mol |

Nombre IUPAC |

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |

InChI |

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |

Clave InChI |

SXAWSYZURCZSDX-UHFFFAOYSA-B |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(P(=O)(O)O)P(=O)(O)O.[Na+].[Fe+3].[Fe+3] |

SMILES canónico |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Punto de ebullición |

309.6ºC at 760 mmHg |

Solubilidad |

Soluble |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.